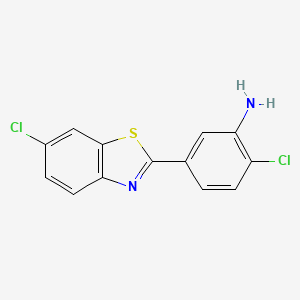

2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

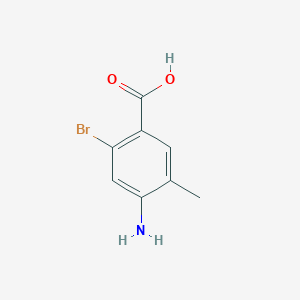

“2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline” is a compound that is part of the benzothiazole class . Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . This compound is used in the synthesis of CBTs which are good building blocks for bioluminescent compounds for imaging .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline” involves a benzene ring fused to a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline” include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .科学的研究の応用

Synthesis of Triazines

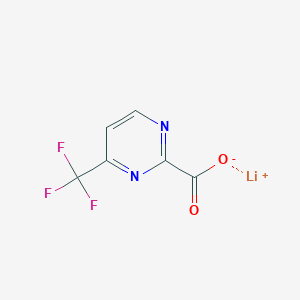

“2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline” could potentially be used in the synthesis of 2,4,6-Tri-substituted-1,3,5-triazines. Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .

Antitumor Properties

Some 1,3,5-triazines display important biological properties. For example, hexamethylmelamine and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .

Synthesis of β-Lactams

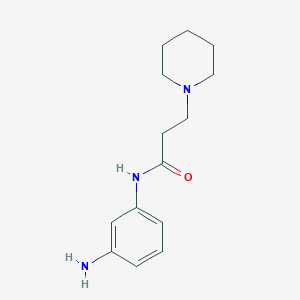

“2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline” could potentially be used in the synthesis of 2-azetidinones (β-Lactams), which are important compounds that attract a huge amount of interest for both synthetic and pharmaceutical applications .

Antibiotic Applications

The β-lactam antibiotic is a wide class of antibiotics including penams, cephems, penems, monobactams, carbapenems, and trinems . These have a wide range of applications in treating various bacterial infections .

Other Biological Activities

2-Azetidinones show other biological activities, which include human cytomegalovirus (HCMV) inhibitor, human leukocyte elastase (HLE) inhibitor, thrombin inhibitor, porcine pancreatic elastase (PPE) inhibitor, HIV-1 protease inhibitor, cysteine protease inhibitor, anticancer, antifungal, potential antimalarials, anti-influenza virus, antihyperglycemic, central nervous system (CNS) active agents, combatant of neurological diseases, antiproliferative activities, antitubercular, anti-oxidant, and insecticidal activities .

Crystallography

“2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline” could potentially be used in crystallography. It allows for the determination of the precise atomic arrangement of crystals, providing valuable information about the crystal’s chemical composition, bond lengths, different crystal phases, and polymorphs of a material .

Antimicrobial Activity

The compound could potentially be used in the synthesis of 1,3,5-triazine derivatives, which have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .

作用機序

Target of Action

Similar compounds have been shown to target cyclo-oxygenase pathways, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

Related compounds have been found to inhibit the biosynthesis of prostaglandins, thereby mediating their anti-inflammatory effects . This inhibition is achieved through the interaction with COX-1 and COX-2 enzymes .

Biochemical Pathways

Similar compounds have been shown to affect the cyclo-oxygenase pathways, specifically the cox-1 and cox-2 pathways . These pathways are responsible for the metabolism of arachidonic acid to prostaglandins and leukotrienes .

Result of Action

Related compounds have been found to have significant anti-inflammatory and analgesic activities .

将来の方向性

Benzothiazoles, including “2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline”, have a wide range of pharmaceutical and biological activities, making them a promising area for future research . The development of synthetic processes is one of the most significant problems facing researchers, and recent advances in green chemistry have led to high yields and very short reaction times .

特性

IUPAC Name |

2-chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2N2S/c14-8-2-4-11-12(6-8)18-13(17-11)7-1-3-9(15)10(16)5-7/h1-6H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQGTQZPDRVHJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC3=C(S2)C=C(C=C3)Cl)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(6-chloro-1,3-benzothiazol-2-yl)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B2683219.png)

![2-[Acetyl-[(2-chloro-6-fluorophenyl)methyl]amino]propanoic acid](/img/structure/B2683221.png)

![N-(1-cyanobutyl)-3-[2-(4-methoxyphenyl)-1H-indol-3-yl]-N-methylpropanamide](/img/structure/B2683225.png)

![4-[(4-Tert-butylcyclohexyl)methyl]pyridine](/img/structure/B2683239.png)

![ethyl (2-{1-[3-(methylthio)phenyl]-5-oxopyrrolidin-3-yl}-1H-benzimidazol-1-yl)acetate](/img/structure/B2683241.png)